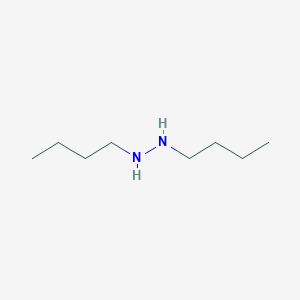

1,2-Dibutylhydrazine

説明

1,2-Dibutylhydrazine (C₈H₂₀N₂) is a hydrazine derivative featuring two butyl (-C₄H₉) groups attached to the hydrazine backbone at the 1 and 2 positions. Structurally, it belongs to the class of dialkylhydrazines, characterized by their nitrogen-nitrogen single bond and alkyl substituents. Hydrazine derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and polymer chemistry due to their reactivity and ability to form coordination complexes .

特性

CAS番号 |

1744-71-4 |

|---|---|

分子式 |

C8H20N2 |

分子量 |

144.26 g/mol |

IUPAC名 |

1,2-dibutylhydrazine |

InChI |

InChI=1S/C8H20N2/c1-3-5-7-9-10-8-6-4-2/h9-10H,3-8H2,1-2H3 |

InChIキー |

FEBRIAPYLGMZSR-UHFFFAOYSA-N |

SMILES |

CCCCNNCCCC |

正規SMILES |

CCCCNNCCCC |

他のCAS番号 |

1744-71-4 |

関連するCAS |

78776-28-0 (dihydrochloride) |

同義語 |

1,2-di-n-butylhydrazine 1,2-di-n-butylhydrazine dihydrochloride 1,2-dibutylhydrazine n,n'-dibutylhydrazine |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and toxicological differences between 1,2-dibutylhydrazine and related hydrazine derivatives:

Key Comparative Insights

Structural Impact on Physicochemical Properties

- Alkyl vs. Aryl Substituents : this compound’s alkyl chains enhance lipophilicity compared to aromatic analogs like 1,2-diphenylhydrazine. This property may influence its bioavailability and environmental persistence .

- Steric Effects : Bulky substituents (e.g., butyl) reduce reactivity in coordination chemistry compared to smaller groups (e.g., acetyl), as seen in 1,2-diacetylhydrazine’s use as a ligand .

Toxicological Profiles Carcinogenicity: Alkylhydrazines (e.g., 1,2-diethylhydrazine) are potent carcinogens due to metabolic activation into DNA-alkylating agents. Neurotoxicity: Short-chain derivatives like 1,1-dimethylhydrazine exhibit acute neurotoxic effects, whereas longer-chain analogs (e.g., butyl) may accumulate in fatty tissues, leading to chronic exposure risks .

Applications Industrial Use: 1,2-Diethylhydrazine’s volatility makes it suitable for rocket fuels, while 1,2-diphenylhydrazine’s stability favors dye manufacturing . Pharmaceutical Potential: 1,2-Diacetylhydrazine’s chelating ability is exploited in antimicrobial agents, suggesting similar opportunities for this compound in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。